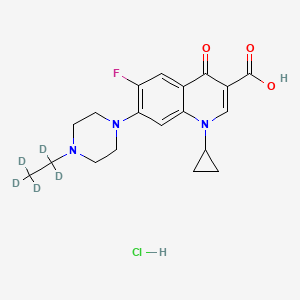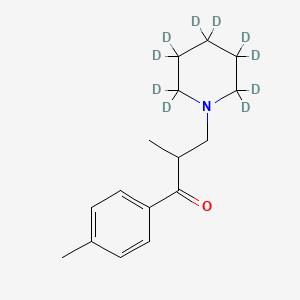
Tolperisone-D10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tolperisone-D10 is a deuterated form of Tolperisone hydrochloride, a centrally acting muscle relaxant. It is primarily used in scientific research as an internal standard for the quantification of Tolperisone by gas chromatography or liquid chromatography-mass spectrometry. Tolperisone hydrochloride is known for its efficacy in treating pathologically increased muscle tone caused by neurological diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tolperisone-D10 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the Tolperisone molecule. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions. One common method is the catalytic exchange reaction, where Tolperisone is treated with deuterium gas in the presence of a catalyst .
Industrial Production Methods: The industrial production of this compound involves large-scale deuteration processes. These processes are typically carried out in specialized facilities equipped with the necessary infrastructure to handle deuterium gas and catalysts. The production process ensures high purity and consistency of the deuterated compound .
Análisis De Reacciones Químicas
Types of Reactions: Tolperisone-D10 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Deuterium atoms in this compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Tolperisone-D10 has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Tolperisone.
Biology: Employed in studies investigating the pharmacokinetics and metabolism of Tolperisone.
Medicine: Utilized in research on muscle relaxants and their effects on neurological disorders.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mecanismo De Acción
Tolperisone-D10, like Tolperisone, exerts its effects by blocking voltage-gated sodium and calcium channels. This action inhibits the transmission of nerve impulses, leading to muscle relaxation. The compound has a high affinity for nervous system tissues, particularly the brainstem, spinal cord, and peripheral nerves .
Comparación Con Compuestos Similares
Tolperisone-D10 is unique due to its deuterium content, which provides distinct advantages in scientific research. Similar compounds include:
Tolperisone: The non-deuterated form, widely used as a muscle relaxant.
Eperisone: Another centrally acting muscle relaxant with similar pharmacological properties.
Lanperisone: A related compound with muscle relaxant effects.
Inaperisone: Known for its use in treating muscle spasms and spasticity.
This compound’s uniqueness lies in its deuterium labeling, which enhances its stability and allows for precise quantification in analytical studies .
Propiedades
Fórmula molecular |
C16H23NO |
|---|---|
Peso molecular |
255.42 g/mol |
Nombre IUPAC |
3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methyl-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3/i3D2,4D2,5D2,10D2,11D2 |
Clave InChI |
FSKFPVLPFLJRQB-SZWCYPPOSA-N |
SMILES isomérico |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(C)C(=O)C2=CC=C(C=C2)C)([2H])[2H])([2H])[2H])[2H] |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


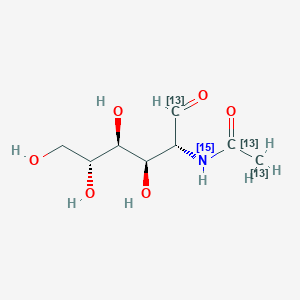
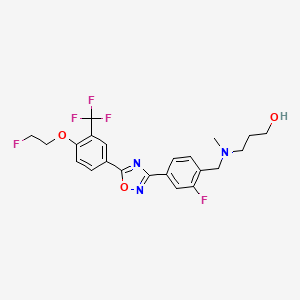
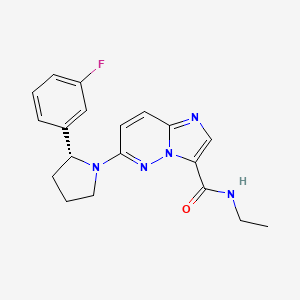
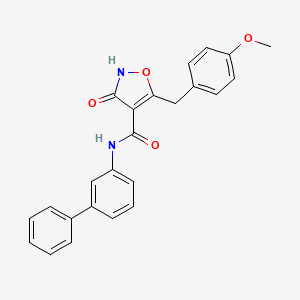
![(4aR,7aR)-7a-[(1R,2R)-2-(2-{[(1R,2R)-2-methylcyclopropyl]methoxy}propan-2-yl)cyclopropyl]-6-(pyrimidin-2-yl)-4,4a,5,6,7,7a-hexahydropyrrolo[3,4-d][1,3]thiazin-2-amine](/img/structure/B12404007.png)

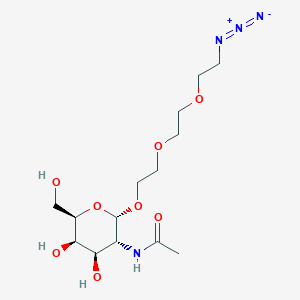
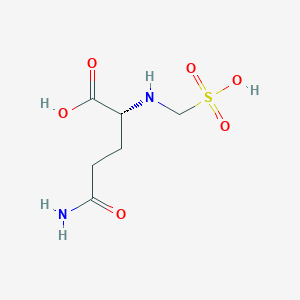
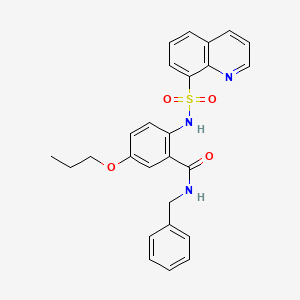
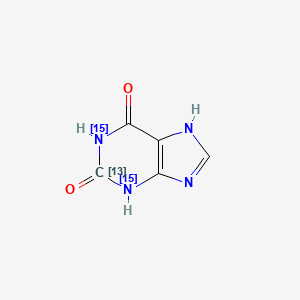
![(Z)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-5-amino-2-[[2-[[(2S)-4-amino-2-[[(2S,3S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pent-2-enoic acid](/img/structure/B12404061.png)

